Uzarin

Description

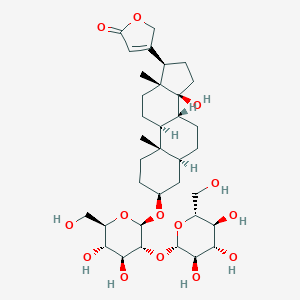

Structure

3D Structure

Properties

IUPAC Name |

3-[(3S,5S,8R,9S,10S,13R,14S,17R)-3-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H54O14/c1-33-8-5-18(46-32-30(28(42)26(40)23(14-37)48-32)49-31-29(43)27(41)25(39)22(13-36)47-31)12-17(33)3-4-21-20(33)6-9-34(2)19(7-10-35(21,34)44)16-11-24(38)45-15-16/h11,17-23,25-32,36-37,39-44H,3-10,12-15H2,1-2H3/t17-,18-,19+,20-,21+,22+,23+,25+,26+,27-,28-,29+,30+,31-,32+,33-,34+,35-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIPMDUQTRRLJTE-QHYHXNCWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(CC1CCC3C2CCC4(C3(CCC4C5=CC(=O)OC5)O)C)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(C(O7)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H](C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@@]3(CC[C@@H]4C5=CC(=O)OC5)O)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H54O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901026585 | |

| Record name | (3beta,5alpha)-3-((6-O-beta-D -Glucopyranosyl-beta-D -glucopyranosyl)oxy)-14-hydroxycard-20(22)-enolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901026585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

698.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20231-81-6 | |

| Record name | Uzarin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20231-81-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Uzarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020231816 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3beta,5alpha)-3-((6-O-beta-D -Glucopyranosyl-beta-D -glucopyranosyl)oxy)-14-hydroxycard-20(22)-enolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901026585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3β,5α)-3-[(6-O-β-D-glucopyranosyl-β-D\-glucopyranosyl)oxy]-14-hydroxycard-20(22)-enolide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.636 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | UZARIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/68P16H9S6Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Mechanism of Action of Uzarin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uzarin is a cardenolide glycoside, a class of naturally occurring compounds known for their effects on cardiac muscle. It is one of the major active components found in the roots of Xysmalobium undatum, a plant traditionally used in African folk medicine to treat various ailments, most notably diarrhea and stomach cramps. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, with a focus on its core molecular interactions and physiological effects. While research on pure this compound is limited, studies on extracts of Xysmalobium undatum (often referred to as Uzara extract) provide significant insights into its pharmacological properties.

Core Mechanism of Action: Inhibition of Na+/K+-ATPase

The primary mechanism of action of this compound, like other cardiac glycosides, is the inhibition of the Na+/K+-ATPase pump, an enzyme crucial for maintaining the electrochemical gradients of sodium (Na+) and potassium (K+) ions across the cell membrane of most animal cells.[1][2]

The Na+/K+-ATPase pump actively transports three Na+ ions out of the cell in exchange for two K+ ions into the cell, a process that requires the hydrolysis of one molecule of ATP. This pumping action is essential for various cellular processes, including nerve impulse transmission, muscle contraction, and the transport of other solutes.

Cardiac glycosides bind to a specific site on the extracellular domain of the α-subunit of the Na+/K+-ATPase. This binding stabilizes the enzyme in its E2-P transition state, preventing the dephosphorylation and subsequent conformational changes necessary to release K+ into the cell and bind Na+ from the intracellular side.[1] The consequence of this inhibition is an increase in the intracellular concentration of Na+.

Downstream Effects of Na+/K+-ATPase Inhibition

The rise in intracellular Na+ alters the function of other ion transport systems, most notably the sodium-calcium exchanger (NCX). The NCX normally uses the electrochemical gradient of Na+ to extrude calcium (Ca2+) from the cell (3 Na+ in for 1 Ca2+ out). As the intracellular Na+ concentration increases due to Na+/K+-ATPase inhibition, the driving force for the NCX to pump Ca2+ out of the cell is reduced. This leads to an accumulation of intracellular Ca2+.[2]

In cardiac myocytes, the elevated intracellular Ca2+ concentration is taken up into the sarcoplasmic reticulum (SR). Upon subsequent action potentials, a larger amount of Ca2+ is released from the SR, leading to a more forceful contraction of the heart muscle. This positive inotropic effect is the basis for the historical use of cardiac glycosides in treating heart failure. While Uzara extracts are noted to have a low cardiotonic effect, the fundamental mechanism is presumed to be the same.

Application in Diarrhea: A Mechanistic Perspective

The traditional use of Uzara extract as an anti-diarrheal agent has been scientifically investigated, revealing a mechanism rooted in the inhibition of intestinal chloride secretion. Secretory diarrhea is often caused by an excessive secretion of chloride ions into the intestinal lumen, which is then followed by the passive movement of sodium and water, resulting in watery stools.

A study on the effects of Uzara extract on human colonic biopsies and the colon carcinoma cell line HT-29/B6 demonstrated that the extract effectively reduces active chloride secretion.[3] The primary mechanism identified for this anti-diarrheal action is the inhibition of the basolateral Na+/K+-ATPase in intestinal epithelial cells.[3]

By inhibiting the Na+/K+-ATPase, the driving force for the basolateral Na+-K+-2Cl- cotransporter (NKCC1), which brings chloride into the cell from the bloodstream, is diminished. This reduction in intracellular chloride availability subsequently decreases the amount of chloride that can be secreted into the intestinal lumen through apical chloride channels (like the cystic fibrosis transmembrane conductance regulator, CFTR). The study concluded that the dominant effect of the Uzara extract in reducing chloride secretion is through the inhibition of the Na+/K+-ATPase.[3]

Quantitative Data

| Uzara Extract Concentration (µg/ml) | Inhibition of Forskolin-Induced Isc (%) |

| 1 | ~10% |

| 5 | ~25% |

| 10 | ~40% |

| 50 | ~70% |

| 100 | ~85% |

Data is approximated from the graphical representation in the cited study.[3]

Experimental Protocols

Inhibition of Forskolin-Induced Chloride Secretion in HT-29/B6 Cells

This protocol is based on the methodology described for studying the anti-diarrheal mechanism of Uzara extract.[3]

1. Cell Culture:

-

HT-29/B6 cells are cultured in a suitable medium (e.g., RPMI 1640) supplemented with fetal bovine serum, penicillin, and streptomycin.

-

Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

For experiments, cells are seeded onto permeable supports (e.g., Snapwell™) and allowed to form confluent monolayers over 10-14 days. The formation of a tight monolayer is verified by measuring the transepithelial electrical resistance (TEER).

2. Ussing Chamber Experiments:

-

The permeable supports with the cell monolayers are mounted in Ussing chambers.

-

The basolateral and apical sides of the monolayer are bathed in identical Krebs-Ringer bicarbonate solution, maintained at 37°C, and gassed with 95% O2 / 5% CO2.

-

The transepithelial potential difference is clamped to 0 mV using a voltage-clamp apparatus, and the resulting short-circuit current (Isc) is continuously recorded.

3. Experimental Procedure:

-

After an initial equilibration period, forskolin (e.g., 10 µM) is added to the basolateral side to stimulate chloride secretion, resulting in an increase in Isc.

-

Once a stable forskolin-induced Isc is achieved, different concentrations of Uzara extract (or purified this compound) are added to the basolateral side.

-

The change in Isc is monitored over time to determine the inhibitory effect.

-

The percentage of inhibition of the forskolin-induced Isc rise is calculated after a defined incubation period (e.g., 1 hour).

4. Data Analysis:

-

The results are expressed as the mean ± standard error of the mean (SEM).

-

Dose-response curves can be generated to determine the IC50 value of the extract or compound.

Signaling Pathways and Logical Relationships

General Cardiac Glycoside Signaling Pathway

The following diagram illustrates the well-established signaling pathway for cardiac glycosides, which is the foundational mechanism for this compound.

References

Uzarin: A Cardiac Glycoside with Cardiotonic and Emerging Anticancer Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Uzarin is a cardenolide-type cardiac glycoside, a class of naturally occurring steroid-like compounds known for their potent effects on heart muscle. Primarily isolated from the roots of plants such as Xysmalobium undulatum (Uzara) and Calotropis procera, this compound shares the fundamental mechanism of action with other cardiac glycosides: the inhibition of the Na+/K+-ATPase enzyme. This inhibition leads to a cascade of events that alters intracellular ion concentrations, forming the basis of its cardiotonic effects. Beyond its traditional use in some cultures for various ailments, recent scientific interest has pivoted towards the potential anticancer properties of this compound, a field of investigation that is rapidly expanding for many cardiac glycosides. This technical guide provides a comprehensive overview of the biological activity of this compound, detailing its mechanism of action, effects on cardiac and cancer cells, and the experimental methodologies used to elucidate these properties.

Core Mechanism of Action: Inhibition of Na+/K+-ATPase

The primary molecular target of this compound is the Na+/K+-ATPase, an integral membrane protein essential for maintaining the electrochemical gradients of sodium (Na+) and potassium (K+) ions across the cell membrane. By pumping three Na+ ions out of the cell for every two K+ ions pumped in, this enzyme plays a crucial role in various cellular processes, including nerve impulse transmission, muscle contraction, and nutrient transport.

This compound binds to an extracellular domain of the α-subunit of the Na+/K+-ATPase, stabilizing the enzyme in its E2-P phosphorylated conformation. This binding event inhibits the dephosphorylation and subsequent conformational change required for ion transport, effectively blocking the pump's activity.

Experimental Protocol: Na+/K+-ATPase Inhibition Assay

The inhibitory activity of this compound on Na+/K+-ATPase can be quantified using a colorimetric assay that measures the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP.

Principle: The enzymatic activity of Na+/K+-ATPase is determined by measuring the liberation of Pi from ATP. The difference in Pi released in the presence and absence of a specific inhibitor (like ouabain or this compound) represents the Na+/K+-ATPase activity.

Materials:

-

Purified Na+/K+-ATPase enzyme (e.g., from porcine cerebral cortex)

-

ATP (Adenosine 5'-triphosphate)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 20 mM KCl, 4 mM MgCl2)

-

This compound solutions of varying concentrations

-

Ouabain (as a positive control)

-

Malachite Green reagent (for Pi detection)

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing the assay buffer and Na+/K+-ATPase enzyme.

-

Add varying concentrations of this compound (or ouabain) to the wells of a 96-well plate. Include control wells with no inhibitor.

-

Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 10 minutes) at 37°C.

-

Initiate the reaction by adding ATP to each well.

-

Incubate the plate at 37°C for a specific time (e.g., 30 minutes).

-

Stop the reaction by adding the Malachite Green reagent, which forms a colored complex with the released Pi.

-

Measure the absorbance at a specific wavelength (e.g., 620 nm) using a spectrophotometer.

-

Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value (the concentration of this compound that inhibits 50% of the enzyme activity).

Cardiac Activity of this compound

The inhibition of Na+/K+-ATPase in cardiomyocytes by this compound leads to a series of downstream effects that culminate in increased cardiac contractility (positive inotropic effect).

Signaling Pathway in Cardiomyocytes:

Caption: Signaling pathway of this compound's cardiotonic effect.

Experimental Protocol: Measurement of Intracellular Calcium Concentration

Changes in intracellular calcium concentration ([Ca2+]i) in response to this compound can be monitored using fluorescent calcium indicators like Fura-2 AM.

Principle: Fura-2 AM is a cell-permeant dye that is cleaved by intracellular esterases to Fura-2. Fura-2 exhibits a shift in its fluorescence excitation spectrum upon binding to Ca2+, allowing for ratiometric measurement of [Ca2+]i, which is independent of dye concentration and cell thickness.

Materials:

-

Isolated cardiomyocytes

-

Fura-2 AM

-

Pluronic F-127

-

HEPES-buffered salt solution

-

This compound solution

-

Fluorescence microscopy system with dual-wavelength excitation (340 nm and 380 nm) and an emission detector (around 510 nm).

Procedure:

-

Load isolated cardiomyocytes with Fura-2 AM by incubating them in a solution containing the dye and Pluronic F-127.

-

Wash the cells to remove extracellular dye.

-

Mount the cells on the stage of the fluorescence microscope.

-

Perfuse the cells with HEPES-buffered salt solution.

-

Record baseline fluorescence by alternately exciting the cells at 340 nm and 380 nm and measuring the emission at 510 nm.

-

Introduce this compound into the perfusion solution.

-

Continuously record the fluorescence ratio (F340/F380) to monitor changes in [Ca2+]i.

-

Calibrate the fluorescence ratio to absolute [Ca2+]i values using standard calibration methods.

Experimental Protocol: Recording of Cardiac Action Potentials

The effect of this compound on the electrophysiological properties of cardiomyocytes can be assessed by recording action potentials using the patch-clamp technique.

Principle: The whole-cell patch-clamp technique allows for the measurement of the membrane potential of a single cardiomyocyte, providing detailed information about the different phases of the action potential.

Materials:

-

Isolated cardiomyocytes

-

Patch-clamp amplifier and data acquisition system

-

Micropipettes

-

Intracellular and extracellular solutions

-

This compound solution

Procedure:

-

Prepare micropipettes with a tip resistance of 2-5 MΩ and fill them with intracellular solution.

-

Establish a giga-ohm seal between the micropipette and the membrane of a single cardiomyocyte.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Record baseline action potentials by stimulating the cell at a fixed frequency (e.g., 1 Hz).

-

Perfuse the cell with an extracellular solution containing this compound at the desired concentration.

-

Record the changes in action potential parameters, including resting membrane potential, action potential duration (APD), and upstroke velocity.

Anticancer Activity of this compound

In recent years, a growing body of evidence has suggested that cardiac glycosides, including this compound, possess potent anticancer properties. The proposed mechanisms are multifaceted and often cell-type dependent, but generally involve the induction of apoptosis (programmed cell death) and inhibition of cell proliferation.

Quantitative Data on Cytotoxicity:

While extensive data for this compound is still emerging, studies on similar cardiac glycosides have demonstrated potent cytotoxic effects across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify this activity.

| Cell Line | Cancer Type | IC50 (µM) - Representative Cardiac Glycoside |

| MCF-7 | Breast Cancer | Data for this compound is not readily available in this format. |

| A549 | Lung Cancer | Data for this compound is not readily available in this format. |

| PC-3 | Prostate Cancer | Data for this compound is not readily available in this format. |

| HeLa | Cervical Cancer | Data for this compound is not readily available in this format. |

Note: This table is a template. Specific IC50 values for this compound need to be populated from dedicated experimental studies.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay used to assess the cytotoxic effect of a compound on cultured cells.

Principle: The assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

This compound solutions of varying concentrations

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include untreated control wells.

-

After the treatment period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value.

Signaling Pathways in this compound-Induced Apoptosis:

The inhibition of Na+/K+-ATPase by this compound can trigger various downstream signaling pathways that converge on the activation of the apoptotic machinery. While the precise pathways for this compound are under investigation, a general model based on other cardiac glycosides involves the following key events:

Caption: Proposed signaling pathway for this compound-induced apoptosis.

Experimental Protocol: Apoptosis Detection by Flow Cytometry

The induction of apoptosis by this compound can be quantitatively assessed using flow cytometry with Annexin V and Propidium Iodide (PI) staining.

Principle: In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be fluorescently labeled to detect these apoptotic cells. PI is a fluorescent dye that intercalates with DNA but cannot cross the intact membrane of live or early apoptotic cells. It is therefore used to identify late apoptotic and necrotic cells.

Materials:

-

Cancer cell lines

-

This compound solution

-

Annexin V-FITC (or another fluorophore)

-

Propidium Iodide (PI)

-

Binding Buffer

-

Flow cytometer

Procedure:

-

Treat cancer cells with this compound for the desired time to induce apoptosis.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in Binding Buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Analyze the stained cells using a flow cytometer.

-

Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).

Summary and Future Directions

This compound, a classic cardiac glycoside, exerts its biological effects primarily through the inhibition of the Na+/K+-ATPase. This mechanism is well-established as the basis for its cardiotonic properties, leading to increased intracellular calcium and enhanced myocardial contractility. More recently, the potent cytotoxic effects of cardiac glycosides against cancer cells have garnered significant attention. While the precise signaling pathways and quantitative efficacy of this compound as an anticancer agent are still under active investigation, the general mechanisms likely involve the induction of apoptosis through pathways sensitive to ionic dysregulation, oxidative stress, and ER stress.

For drug development professionals, this compound and its analogues represent a promising, albeit challenging, class of compounds. The narrow therapeutic index for their cardiac effects necessitates careful consideration and potential modification to enhance their cancer-specific cytotoxicity while minimizing cardiotoxicity. Future research should focus on:

-

Quantitative Profiling: Establishing a comprehensive database of this compound's IC50 values against a wide panel of cancer cell lines.

-

Mechanistic Elucidation: Detailed investigation into the specific signaling pathways modulated by this compound in different cancer types.

-

In Vivo Studies: Evaluation of the antitumor efficacy and safety profile of this compound in preclinical animal models.

-

Structural Modification: Synthesis of this compound derivatives with improved tumor-targeting and a wider therapeutic window.

The continued exploration of this compound's biological activities holds the potential to unlock new therapeutic strategies for both cardiac conditions and cancer.

An In-depth Technical Guide to the Extraction of Uzarin from Xysmalobium undulatum

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the extraction and quantification of Uzarin, a major cardiac glycoside found in the roots of Xysmalobium undulatum. The document details experimental protocols, presents quantitative data, and illustrates the molecular mechanism of action, offering valuable insights for researchers in phytochemistry, pharmacology, and drug development.

Introduction to Xysmalobium undulatum and this compound

Xysmalobium undulatum, commonly known as uzara, is a medicinal plant indigenous to southern Africa. Traditionally, its roots have been used to treat a variety of conditions, including diarrhea, stomach cramps, and dysmenorrhea.[1] The primary bioactive constituents of uzara roots are cardenolide glycosides, with this compound and its isomer, allothis compound, being the most prominent.[2][3] These compounds are of significant pharmacological interest due to their cardiac activity, which is characteristic of this class of natural products.[4][5] Like other cardiac glycosides, this compound's mechanism of action involves the inhibition of the Na+/K+-ATPase pump, a critical enzyme in cellular ion homeostasis.[6][7]

Quantitative Analysis of this compound Content

The concentration of this compound in the roots of Xysmalobium undulatum can vary significantly depending on the geographical location of the plant.[4][8] This variability underscores the importance of standardized extraction and quantification methods for quality control in research and potential pharmaceutical applications. High-performance thin-layer chromatography (HPTLC) and liquid chromatography-mass spectrometry (LC-MS) are effective techniques for both qualitative and quantitative analysis.[9]

| Sample Origin (South Africa) | This compound Content (mg/g dry weight) | Reference |

| Location 1 | 17.8 | [4][8] |

| Location 2 | 139.9 | [4][8] |

| Average Range | 17.8 - 139.9 | [4][8] |

Experimental Protocols

The following sections detail the methodologies for the extraction, isolation, and analysis of this compound from Xysmalobium undulatum roots.

-

Collection and Identification: Collect fresh roots of Xysmalobium undulatum. The plant material should be botanically identified and a voucher specimen retained for reference.[4]

-

Drying: Air-dry the collected roots in a well-ventilated area, shielded from direct sunlight, or use an oven at a low temperature (40-50°C) to prevent the degradation of active compounds.[10]

-

Grinding: Once thoroughly dried, grind the roots into a fine powder using a ball mill or a suitable grinder. This increases the surface area for efficient extraction.[4][10]

This protocol is based on established methods for the extraction of cardiac glycosides.[4][11][12]

-

Defatting (Optional but Recommended): To remove lipids that can interfere with subsequent steps, pre-extract the powdered root material with a non-polar solvent like petroleum ether.[6]

-

Maceration:

-

Filtration and Concentration:

-

Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant material.[4]

-

Repeat the extraction process three times with fresh solvent to maximize the yield.[4]

-

Pool the filtrates and concentrate them to dryness in vacuo using a rotary evaporator at a temperature not exceeding 40°C.[4][12]

-

Record the final weight of the dried crude extract.[4]

-

The crude extract contains a mixture of compounds. Further purification is necessary to isolate pure this compound.[4][9]

-

Fractionation using Vacuum Liquid Chromatography (VLC):

-

Dissolve the crude methanolic extract and fractionate it using VLC.

-

Employ a succession of solvents with increasing polarity, such as dichloromethane, ethyl acetate, acetone, and methanol, to elute different fractions.[4]

-

-

Silica Gel Column Chromatography:

-

Subject the fraction containing this compound (as determined by preliminary TLC analysis) to further fractionation on a silica gel column.

-

Use a gradient solvent system of n-hexane, ethyl acetate, and acetone to separate the compounds.[9]

-

Collect the fractions and monitor them by HPTLC.

-

Combine the fractions containing pure this compound.[9]

-

-

Purity Confirmation:

Mechanism of Action: Na+/K+-ATPase Inhibition

The primary molecular target of this compound, like other cardiac glycosides, is the Na+/K+-ATPase pump located in the plasma membrane of cells.[6][7] Inhibition of this pump leads to a cascade of downstream effects.

Caption: Signaling pathway of this compound via Na+/K+-ATPase inhibition.

The inhibition of the Na+/K+-ATPase by this compound leads to an increase in the intracellular sodium concentration.[6] This elevated sodium level alters the function of the Na+/Ca2+ exchanger, causing it to reverse its direction and pump calcium ions into the cell.[6] The resulting increase in intracellular calcium concentration enhances calcium storage in the sarcoplasmic reticulum and leads to greater calcium release during cellular stimulation.[7] In cardiac muscle cells, this ultimately results in a more forceful contraction.[7]

Experimental Workflow Overview

The overall process from plant material to purified this compound and subsequent analysis is summarized in the following workflow diagram.

Caption: Workflow for the extraction and purification of this compound.

Conclusion

This guide provides a detailed framework for the extraction, isolation, and analysis of this compound from Xysmalobium undulatum. The provided protocols and data serve as a valuable resource for researchers investigating the phytochemical and pharmacological properties of this important medicinal plant. The elucidation of its mechanism of action through Na+/K+-ATPase inhibition opens avenues for further studies into its therapeutic potential. Adherence to standardized methods is crucial for obtaining reliable and reproducible results in the study of natural products like this compound.

References

- 1. Xysmalobium undulatum (uzara) - review of an antidiarrhoeal traditional medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Phytochemical reinvestigation of Xysmalobium undulatum roots (Uzara) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. cnc.nuph.edu.ua [cnc.nuph.edu.ua]

- 7. Cardiac glycoside - Wikipedia [en.wikipedia.org]

- 8. Uzara - A quality control perspective of Xysmalobium undulatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. media.neliti.com [media.neliti.com]

- 11. Extraction of glycosides | DOCX [slideshare.net]

- 12. Evaluation of extraction protocols for anti-diabetic phytochemical substances from medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Profile of Uzarin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Uzarin, a prominent cardiac glycoside found in the roots of Xysmalobium undulatum, has a long history in traditional African medicine, primarily for the treatment of diarrhea.[1][2] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, with a focus on its mechanism of action, pharmacokinetics, and pharmacodynamics. The document synthesizes available preclinical and clinical data, details relevant experimental protocols, and visualizes key pathways and workflows to support further research and development. While this compound's primary therapeutic effect is attributed to its inhibitory action on the Na+/K+-ATPase pump in intestinal epithelial cells, its classification as a cardiac glycoside warrants careful consideration of its potential systemic effects.

Introduction

This compound is a cardenolide glycoside that has been traditionally used for its anti-diarrheal properties.[1][3] The root extract of Xysmalobium undulatum, commonly known as Uzara, contains this compound and its isomers as major active constituents.[1] Its therapeutic application in Western medicine dates back to the early 20th century.[2] Understanding the detailed pharmacological profile of this compound is crucial for its potential development as a modern therapeutic agent, particularly for secretory diarrhea.[3]

Mechanism of Action

Primary Mechanism: Inhibition of Na+/K+-ATPase

The principal mechanism underlying the anti-diarrheal effect of this compound is the inhibition of the Na+/K+-ATPase pump located on the basolateral membrane of intestinal epithelial cells.[3][4] This inhibition disrupts the sodium gradient across the cell membrane, which is essential for various transport processes.

The inhibition of Na+/K+-ATPase by cardiac glycosides like this compound leads to an increase in intracellular sodium concentration.[5] This altered sodium gradient subsequently affects the function of the Na+/Ca2+ exchanger, leading to an increase in intracellular calcium levels.[5][6]

Downstream Effects on Intestinal Secretion

The inhibition of the Na+/K+-ATPase pump by Uzara root extract has been shown to have the following key downstream effects on intestinal epithelial cells:

-

Reduction of Active Chloride Secretion: By disrupting the sodium gradient, this compound indirectly inhibits the basolateral Na+/K+/2Cl- cotransporter (NKCC1), a key player in chloride uptake from the bloodstream into the epithelial cell. This leads to a reduction in active chloride secretion into the intestinal lumen.[3][4]

-

Decrease in Intracellular cAMP: Studies on Uzara extract have indicated a reduction in forskolin-induced cyclic adenosine monophosphate (cAMP) production.[4] cAMP is a critical second messenger that activates the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel, a primary route for chloride secretion.[7]

-

Alteration of Paracellular Resistance: A decrease in paracellular resistance has also been observed, suggesting an influence on the tight junctions between epithelial cells.[4]

The dominant effect contributing to the anti-diarrheal action of Uzara is the inhibition of the Na+/K+-ATPase.[4]

Signaling Pathway

The signaling pathway for this compound's anti-diarrheal action is initiated by its binding to and inhibition of the Na+/K+-ATPase. This leads to a cascade of events that ultimately reduce intestinal fluid secretion.

Pharmacodynamics

The primary pharmacodynamic effect of this compound is the inhibition of intestinal motility and secretion, leading to its anti-diarrheal properties.[3][8] As a cardiac glycoside, this compound also has the potential to exert effects on the cardiovascular system, although these are considered to be slight at therapeutic doses for diarrhea.[8]

A study in healthy volunteers receiving a commercial Uzara product did not show significant cardiovascular pharmacodynamic effects at the recommended single dose.[9][10] However, at high doses, digitalis-like effects on the heart have been noted.[3] Toxic concentrations of cardiac glycosides can lead to cardiac arrhythmias.[5]

Pharmacokinetics

Detailed pharmacokinetic data for pure this compound in humans is limited. A study investigating a commercially available Uzara root extract provided pharmacokinetic parameters for allouzarigenin, a major metabolite of Uzara glycosides.[9][10] Serum levels of this compound, uzarigenin, and xysmalorin were below the limit of quantification in this study.[9][10]

Quantitative Pharmacokinetic Data

The following table summarizes the median pharmacokinetic parameters of allouzarigenin in healthy volunteers after oral administration of a commercial Uzara product.[9][10]

| Parameter | Median Value (min; max) |

| Cmax | 0.39 (0.15; 1.81) ng/mL |

| tmax | 7.0 (3.0; 36.0) h |

| T1/2 | 5.2 (0.8; 23.6) h |

| AUC0-36h | 4.2 (0.8; 11.1) ng/mLh |

| AUC0-∞ | 5.8 (1.8; 13.1) ng/mLh |

Data from a study on a commercial Uzara product containing multiple glycosides.[9][10]

Experimental Protocols

Ussing Chamber Assay for Intestinal Secretion

This in vitro technique is used to measure ion transport across epithelial tissues.

-

Objective: To assess the effect of this compound on active chloride secretion in intestinal epithelial cells (e.g., HT-29/B6) or human colonic biopsies.[4]

-

Methodology:

-

Epithelial tissue or a monolayer of cultured cells is mounted between two halves of an Ussing chamber, separating the mucosal and serosal sides.[11]

-

Both sides are bathed in identical physiological solutions (e.g., Krebs-Ringer bicarbonate buffer), maintained at 37°C, and gassed with 95% O2/5% CO2.[11]

-

The transepithelial voltage is clamped to 0 mV, and the short-circuit current (Isc), which reflects net ion transport, is measured.[11]

-

A secretagogue, such as forskolin or cholera toxin, is added to the serosal side to induce chloride secretion, resulting in an increase in Isc.[4]

-

This compound is then added to the serosal side at various concentrations, and the change in Isc is recorded to determine its inhibitory effect on chloride secretion.[4]

-

-

Data Analysis: The percentage inhibition of the secretagogue-induced Isc rise is calculated.[1]

Intestinal Motility Assay (Charcoal Meal Test)

This in vivo assay is used to evaluate the effect of a substance on gastrointestinal transit time.

-

Objective: To determine the effect of this compound on intestinal motility in an animal model (e.g., mice).

-

Methodology:

-

Animals are fasted overnight with free access to water.

-

This compound or a control vehicle is administered orally.

-

After a set period, a non-absorbable marker (e.g., 5% charcoal suspension in 10% gum acacia) is administered orally.[12]

-

After a further defined time, the animals are euthanized, and the small intestine is carefully dissected.

-

The total length of the small intestine and the distance traveled by the charcoal meal are measured.

-

-

Data Analysis: The percentage of intestinal transit is calculated as (distance traveled by charcoal / total length of the small intestine) x 100. A decrease in this percentage indicates an inhibitory effect on intestinal motility.

Experimental Workflow

The following diagram illustrates a general workflow for the pharmacological evaluation of this compound.

Toxicology and Safety

While Uzara-containing preparations are used as over-the-counter anti-diarrheal medications in some regions, the cardiac glycoside nature of this compound necessitates a careful evaluation of its safety profile.[3] At therapeutic doses for diarrhea, significant cardiovascular effects have not been observed in healthy individuals.[9][10] However, high doses can lead to digitalis-like cardiac effects.[3] It is contraindicated in patients already receiving therapy with other cardiac glycosides.[3]

Conclusion

This compound presents a compelling profile as an anti-diarrheal agent, with a well-defined primary mechanism of action centered on the inhibition of Na+/K+-ATPase in the intestinal epithelium. This leads to a reduction in active chloride secretion and intestinal motility. While its efficacy in treating secretory diarrhea is supported by both traditional use and preclinical studies, a comprehensive understanding of its pharmacokinetics and a definitive IC50 value for its primary target are still areas requiring further investigation. Future research should focus on obtaining detailed pharmacokinetic data for pure this compound and conducting well-controlled clinical trials to establish its safety and efficacy in various types of diarrheal diseases. The development of robust analytical methods for the quantification of this compound in biological samples will be critical for these future studies.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. physiologicinstruments.com [physiologicinstruments.com]

- 4. Measurement of novel intestinal secretory and barrier pathways and effects of proteases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cardiac glycoside - Wikipedia [en.wikipedia.org]

- 6. Ouabain increases the calcium concentration in intracellular stores involved in stimulus-response coupling in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cyclic AMP dysregulates intestinal epithelial cell restitution through PKA and RhoA - PMC [pmc.ncbi.nlm.nih.gov]

- 8. protocols.io [protocols.io]

- 9. Inhibition of Na+, K+-ATPase activity in rat striatum by the metabolites accumulated in Lesch-Nyhan disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Ussing chamber experiments for distension evoked secretion in mucosa/submucosa preparations from human colon [protocols.io]

- 11. A guide to Ussing chamber studies of mouse intestine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Evaluation of In vivo antidiarrheal activity of hydro-methanolic extract of the root of Rumex nepalensis in Swiss Albino mice - PMC [pmc.ncbi.nlm.nih.gov]

In-Vitro Studies on Uzarin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uzarin, a prominent cardiac glycoside isolated from the roots of Xysmalobium undulatum, has garnered interest for its potential therapeutic applications beyond its traditional use. As a member of the cardenolide family, its primary mechanism of action is the inhibition of the Na+/K+-ATPase pump. This guide provides a comprehensive overview of the in-vitro studies relevant to this compound, focusing on its cytotoxic, anti-inflammatory, and signaling pathway modulatory effects. Due to the limited availability of specific quantitative data for purified this compound, this guide synthesizes information from studies on Xysmalobium undulatum extracts and the well-documented activities of related cardiac glycosides to present a robust framework for future research.

Cytotoxicity and Anti-Proliferative Effects

Cardiac glycosides are well-documented for their cytotoxic effects against various cancer cell lines. This activity is primarily attributed to the disruption of ion homeostasis caused by Na+/K+-ATPase inhibition, leading to a cascade of events culminating in apoptosis.

Quantitative Data Summary

| Cell Line | Cancer Type | Illustrative IC50 (nM) |

| A549 | Non-Small Cell Lung Cancer | 50 - 200 |

| MCF-7 | Breast Cancer | 20 - 150 |

| HeLa | Cervical Cancer | 30 - 180 |

| PC-3 | Prostate Cancer | 70 - 300 |

| HepG2 | Liver Cancer | 60 - 250 |

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines a standard procedure for determining the cytotoxic effects of this compound on a cancer cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Cancer cell line of interest (e.g., A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

MTT solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

96-well plates

-

Multichannel pipette

-

Plate reader (570 nm)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound) and a no-treatment control.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log of this compound concentration to determine the IC50 value.

Inhibition of Na+/K+-ATPase Activity

The primary molecular target of this compound and other cardiac glycosides is the Na+/K+-ATPase enzyme. Inhibition of this ion pump disrupts the electrochemical gradient across the cell membrane, which is fundamental to various cellular processes.

Quantitative Data Summary

Specific IC50 values for this compound's inhibition of Na+/K+-ATPase are not widely published. The table below provides hypothetical values based on the known potencies of similar cardiac glycosides.

| Enzyme Source | Illustrative IC50 (nM) |

| Purified porcine brain Na+/K+-ATPase | 10 - 80 |

| Human renal Na+/K+-ATPase | 15 - 100 |

Experimental Protocol: Na+/K+-ATPase Inhibition Assay

This protocol describes a method to measure the inhibitory effect of this compound on Na+/K+-ATPase activity by quantifying the release of inorganic phosphate (Pi) from ATP.

Materials:

-

This compound

-

Purified Na+/K+-ATPase (e.g., from porcine brain)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 20 mM KCl, 5 mM MgCl2)

-

ATP solution (e.g., 100 mM)

-

Malachite Green reagent for phosphate detection

-

96-well plates

Procedure:

-

Enzyme Preparation: Dilute the purified Na+/K+-ATPase in the assay buffer to the desired concentration.

-

Inhibitor Incubation: In a 96-well plate, add 50 µL of assay buffer, 10 µL of this compound at various concentrations (or vehicle control), and 20 µL of the diluted enzyme. Incubate for 10 minutes at 37°C.

-

Reaction Initiation: Start the reaction by adding 20 µL of ATP solution to each well.

-

Reaction Incubation: Incubate the plate for 20-30 minutes at 37°C.

-

Reaction Termination and Color Development: Stop the reaction by adding 100 µL of Malachite Green reagent. This reagent will react with the inorganic phosphate released from ATP hydrolysis.

-

Absorbance Measurement: After a 15-minute incubation at room temperature for color development, measure the absorbance at a wavelength of 620-650 nm.

-

Data Analysis: Construct a standard curve using known concentrations of phosphate. Calculate the amount of Pi released in each well and determine the percentage of inhibition for each this compound concentration. Plot the percentage of inhibition against the log of this compound concentration to calculate the IC50 value.

Modulation of Intracellular Signaling Pathways

Inhibition of Na+/K+-ATPase by cardiac glycosides triggers a variety of intracellular signaling cascades that are implicated in their anticancer effects. Key pathways include the Src/MAPK and PI3K/Akt pathways.

Putative Signaling Pathway of this compound

The binding of this compound to the Na+/K+-ATPase is hypothesized to induce a conformational change in the pump, leading to the activation of the non-receptor tyrosine kinase Src. Activated Src can then phosphorylate and activate the Epidermal Growth Factor Receptor (EGFR), which in turn initiates downstream signaling through the Ras/Raf/MEK/ERK (MAPK) and PI3K/Akt pathways. These pathways are critical regulators of cell proliferation, survival, and apoptosis.

Induction of Apoptosis

A key consequence of the signaling cascade initiated by this compound is the induction of apoptosis in cancer cells. This programmed cell death is a critical mechanism for the elimination of malignant cells.

Experimental Protocol: Annexin V/PI Apoptosis Assay

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

This compound

-

Cancer cell line

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with various concentrations of this compound for a specified time (e.g., 24, 48 hours). Include untreated and vehicle controls.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Cell Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

-

Viable cells: Annexin V-FITC negative, PI negative.

-

Early apoptotic cells: Annexin V-FITC positive, PI negative.

-

Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive.

-

Necrotic cells: Annexin V-FITC negative, PI positive.

-

-

Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by this compound.

An In-depth Technical Guide to the Discovery and History of Uzarin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Uzarin, a prominent cardiac glycoside, has a rich history rooted in traditional African medicine, leading to its scientific discovery and characterization in the early 20th century. Isolated from the roots of Xysmalobium undulatum, this compound has been a subject of phytochemical and pharmacological interest. This technical guide provides a comprehensive overview of the discovery, history, and physicochemical properties of this compound. It details the experimental protocols for its extraction and analysis, and elucidates its mechanism of action, particularly its antidiarrheal effects through the inhibition of intestinal chloride secretion. Quantitative data are presented in structured tables, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams to facilitate a deeper understanding for researchers and drug development professionals.

Introduction and Historical Perspective

This compound is a cardenolide glycoside that was first isolated from the dried roots of a plant from the Asclepiadaceae family, identified as a Gomphocarpus species, by Windaus and Haack in 1930.[1] The plant, Xysmalobium undulatum, also known as the "Uzara" plant, has a long history of use in the traditional medicine of the Khoikhoi tribe in South Africa.[2] A well-documented account tells of a German researcher suffering from severe diarrhea who was treated and cured by chewing the Uzara root, as advised by a local medicine man.[2] This event spurred scientific interest in the plant's medicinal properties.

Traditionally, decoctions or poultices of the Uzara root have been used to treat a variety of ailments including indigestion, stomach aches, diarrhea, dysentery, malaria, colic, headaches, sores, wounds, and abscesses.[3] Its primary modern therapeutic application, particularly in Germany, is as an antidiarrheal agent.[2][4]

The structural elucidation of this compound and its aglycone, Uzarigenin, was a significant focus of research in the mid-20th century by scientists such as Tschesche and Reichstein.[1] A unique stereochemical feature of Uzarigenin is its A/B-trans ring fusion, which distinguishes it from most other cardiac glycosides.[1]

Physicochemical Properties of this compound

This compound is a complex molecule with the chemical formula C35H54O14 and a molecular weight of 698.79 g/mol .[1][5][6] Its systematic IUPAC name is (3β,5α)-3-[(2-O-β-D-Glucopyranosyl-β-D-glucopyranosyl)oxy]-14-hydroxycard-20(22)-enolide.[1] The structure consists of a steroid aglycone, Uzarigenin, linked to a disaccharide moiety.

| Property | Value | Reference |

| Molecular Formula | C35H54O14 | [1][5][6] |

| Molecular Weight | 698.79 g/mol | [1][5] |

| Melting Point | 266-270 °C (prisms from pyridine + water); 206-208 °C (needles from methanol + ether) | [1] |

| Optical Rotation | [α]D20 -27° (c = 1.075 in pyridine); [α]D19 -1.4° (c = 0.85 in methanol) | [1] |

| UV max | 217 nm (log ε 4.23) | [1] |

| Solubility | Soluble in pyridine, hot methyl Cellosolve; sparingly soluble in water; practically insoluble in ether, chloroform, acetone | [1] |

| CAS Registry Number | 20231-81-6 | [1][5] |

Experimental Protocols

Extraction and Isolation of this compound from Xysmalobium undulatum

The following protocol outlines a common method for the extraction and isolation of this compound from the roots of Xysmalobium undulatum.

Methodology:

-

Plant Material Preparation: Air-dried roots of Xysmalobium undulatum are ground into a fine powder.

-

Extraction: The powdered root material is subjected to maceration with methanol. This process is typically repeated three times to ensure maximum yield of the glycosides.

-

Filtration and Concentration: The methanolic extracts are pooled, filtered (e.g., using Whatman No. 1 filter paper), and then concentrated to dryness under vacuum to yield the crude extract.

-

Initial Fractionation (VLC): The crude methanolic extract is fractionated using vacuum liquid chromatography (VLC) with a succession of solvents of increasing polarity: dichloromethane, ethyl acetate, acetone, and methanol.

-

Pooling of Fractions: The resulting fractions are analyzed by Thin Layer Chromatography (TLC). Fractions with similar TLC profiles, typically the ethyl acetate and acetone fractions, are pooled.

-

Silica Gel Column Chromatography: The pooled fraction is further purified by column chromatography on silica gel, using a gradient elution system of n-hexane, ethyl acetate, and acetone.

-

Final Purification: Fractions containing this compound are subjected to another round of silica gel column chromatography with a toluene-acetone elution system to yield pure this compound.

-

Purity Confirmation: The purity of the isolated this compound is confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS).

Quantification of this compound using High-Performance Liquid Chromatography (HPLC)

A validated HPLC method can be used for the quantitative analysis of this compound in plant extracts.

Chromatographic Conditions:

-

Column: A reverse-phase C18 column is typically used.

-

Mobile Phase: A gradient elution with acetonitrile and water (often with a small percentage of an acid like acetic acid) is employed.

-

Flow Rate: A standard flow rate of around 1.0 mL/min is common.

-

Detection: UV detection at 217 nm, corresponding to the UV maximum of this compound.

-

Quantification: A calibration curve is constructed using a pure this compound standard at various concentrations. The peak area of this compound in the sample chromatogram is then used to determine its concentration.

Mechanism of Action and Signaling Pathways

The primary pharmacological effect of this compound, like other cardiac glycosides, is the inhibition of the Na+/K+-ATPase (sodium-potassium pump).[7] This enzyme is crucial for maintaining the electrochemical gradients of sodium and potassium across the cell membrane.

Antidiarrheal Effect: Inhibition of Intestinal Chloride Secretion

The traditional use of Uzara as an antidiarrheal agent is attributed to its ability to inhibit active chloride secretion in the intestinal epithelium.[1][2][3] This antisecretory effect is particularly relevant in secretory diarrheas, such as that caused by cholera toxin. The mechanism involves a cascade of events initiated by the inhibition of the basolaterally located Na+/K+-ATPase in enterocytes.

Detailed Signaling Cascade:

-

Inhibition of Na+/K+-ATPase: this compound binds to the Na+/K+-ATPase on the basolateral membrane of intestinal epithelial cells, inhibiting its function.

-

Disruption of Sodium Gradient: This inhibition leads to an increase in intracellular sodium concentration, which in turn reduces the electrochemical gradient for sodium across the cell membrane.

-

Reduced Chloride Influx: The Na+-K+-2Cl- cotransporter (NKCC1), also on the basolateral membrane, relies on the sodium gradient to import chloride into the cell. The reduced gradient diminishes the driving force for NKCC1, leading to decreased chloride influx.

-

Lower Intracellular Chloride: The reduced influx results in a lower intracellular chloride concentration.

-

Decreased Chloride Secretion: The cystic fibrosis transmembrane conductance regulator (CFTR) is a chloride channel on the apical membrane responsible for secreting chloride into the intestinal lumen. With less intracellular chloride available, the efflux of chloride through CFTR is significantly reduced.

-

Reduction of cAMP Levels: Studies have also shown that Uzara extract can lead to a decrease in intracellular cyclic AMP (cAMP) levels.[1][2][3] Since cAMP is a key activator of the CFTR channel, this reduction further contributes to the inhibition of chloride secretion.

The net effect is a reduction in the secretion of chloride, and consequently water, into the intestinal lumen, thus alleviating diarrhea.

Quantitative Data

The following table summarizes key quantitative data related to the biological activity of Uzara extract, which contains this compound as a major component.

| Parameter | Value | Cell Line/System | Conditions | Reference |

| IC50 for inhibition of forskolin-induced short-circuit current (Isc) | 17 µg/mL | HT-29/B6 cells | Basolateral application of Uzara extract 30 minutes after forskolin stimulation | [5] |

| Concentration in X. undulatum roots | 17.8 to 139.9 mg/g (dry weight) | 47 samples from 8 localities in South Africa | Analysis by LC-MS |

Conclusion

This compound stands as a compelling example of a natural product with a long history of traditional medicinal use that has been validated through modern scientific investigation. Its discovery and the elucidation of its structure have provided a valuable chemical entity for pharmacological study. The primary mechanism of its well-established antidiarrheal effect, the inhibition of Na+/K+-ATPase leading to reduced intestinal chloride secretion, is now well-characterized. The detailed experimental protocols for its extraction and quantification, along with the elucidated signaling pathways, provide a solid foundation for further research. This could include the development of this compound or its derivatives as targeted therapies for secretory diarrheas, as well as further exploration of its other potential pharmacological activities. This in-depth guide serves as a critical resource for scientists and researchers aiming to build upon the existing knowledge of this important cardiac glycoside.

References

- 1. researchgate.net [researchgate.net]

- 2. Anti-Diarrheal Mechanism of the Traditional Remedy Uzara via Reduction of Active Chloride Secretion | PLOS One [journals.plos.org]

- 3. Anti-diarrheal mechanism of the traditional remedy Uzara via reduction of active chloride secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. Anti-Diarrheal Mechanism of the Traditional Remedy Uzara via Reduction of Active Chloride Secretion | PLOS One [journals.plos.org]

- 6. Inflammation in the COVID-19 airway is due to inhibition of CFTR signaling by the SARS-CoV-2 spike protein - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cardiac glycoside - Wikipedia [en.wikipedia.org]

Unveiling Uzarin: A Technical Guide to Its Natural Sources and Analogues

For Researchers, Scientists, and Drug Development Professionals

Abstract

Uzarin, a prominent cardiac glycoside, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the natural sources of this compound, details its isolation and characterization, and explores the landscape of its synthetic and semi-synthetic analogues. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development, offering in-depth methodologies, quantitative data, and a thorough examination of the signaling pathways modulated by this class of compounds.

Natural Sources of this compound

This compound is primarily isolated from the roots of Xysmalobium undulatum, a plant species indigenous to Southern Africa, commonly known as Uzara. It is also found in various species of the Asclepias (milkweed) genus. These plants have a history of use in traditional medicine, which has prompted scientific investigation into their bioactive constituents.

Table 1: Principal Natural Sources of this compound

| Plant Species | Family | Plant Part Containing this compound |

| Xysmalobium undulatum | Apocynaceae | Roots |

| Asclepias sp. | Apocynaceae | Roots and Latex |

Isolation and Characterization of this compound

The extraction and purification of this compound from its natural sources are critical steps for its pharmacological investigation. The following protocol outlines a general methodology for the isolation of this compound from the roots of Xysmalobium undulatum.

Experimental Protocol: Isolation of this compound

2.1.1. Materials and Reagents

-

Dried and powdered roots of Xysmalobium undulatum

-

Methanol (analytical grade)

-

Dichloromethane (analytical grade)

-

Ethyl acetate (analytical grade)

-

Acetone (analytical grade)

-

n-Hexane (analytical grade)

-

Silica gel for column chromatography

-

Vacuum liquid chromatography (VLC) apparatus

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates (silica gel 60 F254)

-

Nuclear Magnetic Resonance (NMR) spectrometer

-

Liquid Chromatography-Mass Spectrometry (LC-MS) system

2.1.2. Extraction

-

The dried and powdered root material of Xysmalobium undulatum is subjected to exhaustive extraction with methanol at room temperature.

-

The resulting methanolic extract is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

2.1.3. Fractionation

-

The crude methanolic extract is fractionated using vacuum liquid chromatography (VLC) on a silica gel column.

-

A stepwise gradient of solvents with increasing polarity is used for elution, typically starting with dichloromethane, followed by ethyl acetate, acetone, and finally methanol.[1]

-

Fractions are collected and monitored by TLC for the presence of this compound.

2.1.4. Purification

-

Fractions enriched with this compound, as identified by TLC, are pooled and further purified by column chromatography on silica gel.[1]

-

A gradient elution system, often a mixture of n-hexane, ethyl acetate, and acetone, is employed to achieve fine separation.

-

The purity of the isolated this compound is assessed by TLC, and the pure fractions are combined and concentrated.

2.1.5. Characterization The structural elucidation and confirmation of the isolated this compound are performed using spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy are used to determine the chemical structure.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is employed to confirm the molecular weight and purity of the compound.[1]

Experimental Workflow: Isolation of this compound

Analogues of this compound

Currently, there is a notable absence of published literature detailing the synthesis and biological evaluation of specific synthetic or semi-synthetic analogues of this compound. However, the broader class of cardiac glycosides has been a subject of extensive synthetic efforts to modulate their bioactivity and therapeutic index. These strategies generally involve modifications at the steroid core, the lactone ring, or the sugar moieties. The development of this compound analogues represents a promising area for future research to enhance its pharmacological profile.

Bioactivity and Mechanism of Action

This compound, as a cardiac glycoside, primarily exerts its biological effects through the inhibition of the sodium-potassium adenosine triphosphatase (Na+/K+-ATPase) pump, an enzyme crucial for maintaining the electrochemical gradients across cell membranes.

Quantitative Bioactivity Data

Specific quantitative data for this compound's bioactivity, such as its half-maximal inhibitory concentration (IC50) against Na+/K+-ATPase or its cytotoxic effects on various cell lines, are not extensively reported in publicly available literature. This represents a significant knowledge gap that requires further investigation to fully characterize its therapeutic potential.

Table 2: Bioactivity of this compound (Data to be populated as it becomes available)

| Bioassay | Cell Line / Enzyme | IC50 / EC50 | Reference |

| Na+/K+-ATPase Inhibition | - | - | - |

| Cytotoxicity | - | - | - |

Experimental Protocol: Na+/K+-ATPase Inhibition Assay

This protocol provides a general method for assessing the inhibitory activity of compounds like this compound on Na+/K+-ATPase.

4.2.1. Materials and Reagents

-

Purified Na+/K+-ATPase enzyme preparation

-

ATP (Adenosine 5'-triphosphate)

-

Tris-HCl buffer

-

MgCl2, NaCl, KCl solutions

-

Malachite green reagent for phosphate detection

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate

-

Spectrophotometer

4.2.2. Assay Procedure

-

Prepare a reaction buffer containing Tris-HCl, MgCl2, NaCl, and KCl at optimal concentrations.

-

Add the purified Na+/K+-ATPase enzyme to the wells of a 96-well plate containing the reaction buffer.

-

Add varying concentrations of the test compound (this compound) to the wells. Include a positive control (e.g., Ouabain) and a negative control (vehicle).

-

Pre-incubate the plate at 37°C for a specified time (e.g., 10 minutes).

-

Initiate the enzymatic reaction by adding ATP to each well.

-

Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding a quenching solution (e.g., SDS).

-

Determine the amount of inorganic phosphate (Pi) released by adding the malachite green reagent.

-

Measure the absorbance at a specific wavelength (e.g., 620 nm) using a spectrophotometer.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Signaling Pathways Modulated by this compound

The inhibition of Na+/K+-ATPase by cardiac glycosides triggers a cascade of downstream signaling events. While specific studies on this compound are limited, the general mechanism involves an increase in intracellular sodium, which in turn leads to an increase in intracellular calcium via the sodium-calcium exchanger. This alteration in ion homeostasis is known to activate several signaling pathways implicated in cellular growth, proliferation, and apoptosis.

4.3.1. Ras/Raf/MEK/ERK Pathway The activation of the Ras/Raf/MEK/ERK pathway is a known consequence of Na+/K+-ATPase inhibition by cardiac glycosides. This pathway plays a crucial role in regulating cell proliferation and survival.

4.3.2. PI3K/Akt Pathway The PI3K/Akt signaling cascade, a key regulator of cell growth, survival, and metabolism, can also be modulated by the altered intracellular ion concentrations resulting from Na+/K+-ATPase inhibition.

Conclusion and Future Directions

This compound stands as a compelling natural product with a well-defined primary mechanism of action. However, a comprehensive understanding of its pharmacological potential is currently hampered by the limited availability of quantitative bioactivity data and the absence of studies on its synthetic analogues. Future research should prioritize the systematic evaluation of this compound's potency and efficacy in various disease models, alongside the design and synthesis of novel analogues with improved therapeutic properties. Such endeavors will be crucial in unlocking the full potential of this compound as a lead compound for the development of new therapeutic agents.

References

Toxicological Profile of Uzarin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the toxicological profile of Uzarin. Due to the limited availability of data specific to this compound, this guide incorporates information from structurally and functionally related cardiac glycosides, such as digoxin, digitoxin, and ouabain, to present a broader understanding of its potential toxicological properties. This information is intended for research and professional use only and should not be interpreted as a definitive safety assessment of this compound.

Executive Summary

This compound is a cardenolide, a type of cardiac glycoside, naturally occurring in plants of the Xysmalobium genus, notably Xysmalobium undulatum (Uzara).[1] Like other cardiac glycosides, its primary mechanism of action involves the inhibition of the Na+/K+-ATPase pump, an enzyme crucial for maintaining cellular ion gradients.[2][3] This inhibition leads to a cascade of intracellular events, ultimately resulting in increased myocardial contractility. While this property has led to the historical use of related compounds in treating heart conditions, it is also the basis of their toxicity.[2] The toxicological profile of cardiac glycosides is characterized by a narrow therapeutic index, with adverse effects primarily impacting the cardiovascular, gastrointestinal, and central nervous systems.[2][4] This guide synthesizes the available toxicological data on this compound and related cardiac glycosides, presenting it in a structured format for easy reference and comparison.

Mechanism of Action and Signaling Pathways

The primary molecular target of this compound, like all cardiac glycosides, is the α-subunit of the Na+/K+-ATPase pump.[2] Inhibition of this pump disrupts the electrochemical gradient across the cell membrane, leading to an increase in intracellular sodium concentration. This, in turn, affects the function of the sodium-calcium exchanger (NCX), causing a decrease in calcium efflux and a subsequent increase in intracellular calcium levels.[5] In cardiac myocytes, this elevated intracellular calcium enhances the force of contraction (positive inotropic effect).[2]

Beyond its ion pump inhibitory role, the Na+/K+-ATPase also functions as a signal transducer. Binding of cardiac glycosides can trigger a cascade of downstream signaling events independent of changes in intracellular ion concentrations. This signaling pathway involves the activation of Src, a non-receptor tyrosine kinase, which can then transactivate the Epidermal Growth Factor Receptor (EGFR).[6][7] This leads to the activation of the Ras/Raf/MEK/ERK (MAPK) pathway and the generation of reactive oxygen species (ROS).[6][8] These signaling cascades have been implicated in various cellular processes, including cell growth, proliferation, and apoptosis, and may contribute to both the therapeutic and toxic effects of cardiac glycosides.[9][10]

Toxicological Data

Acute Toxicity

Specific acute toxicity data for this compound is limited. The primary toxic effects of acute overdose of cardiac glycosides are cardiovascular, gastrointestinal, and neurological in nature.

| Compound | Test Species | Route of Administration | LD50 / Toxic Dose | Observed Effects | Reference |

| Digoxin | Human (adult) | Oral | >10 mg (potentially fatal) | Cardiac arrest, life-threatening dysrhythmia, hyperkalemia.[11] | [11] |

| Digoxin | Human (child) | Oral | >4 mg (potentially fatal) | Cardiac arrest, life-threatening dysrhythmia, hyperkalemia.[11] | [11] |

| Ouabain | Human | Oral | < 5 mg/kg (probable lethal dose) | Respiratory and cardiac failure, hyperkalemia.[12] | [12] |

| Oxidized Ouabain | Cat | Infusion | 93 ± 23 µg/kg (toxic dose causing arrhythmia) | Arrhythmia, increased arterial blood pressure.[13] | [13] |

| Oxidized Ouabain | Cat | Infusion | 215 ± 46 µg/kg (lethal dose) | Lethal arrhythmias.[13] | [13] |

Chronic Toxicity

Chronic toxicity from cardiac glycosides can occur with long-term administration, even at therapeutic doses, particularly in individuals with impaired renal function.[14][15] Symptoms of chronic toxicity are often nonspecific and can include fatigue, malaise, and visual disturbances.[4][11]

| Compound | Test Species | Duration | Route of Administration | NOAEL / LOAEL | Observed Effects | Reference |

| Digoxin | Human | Chronic | Oral | Therapeutic range: 0.5-2 ng/mL | Nausea, vomiting, abdominal pain, headache, dizziness, confusion, delirium, visual disturbances, cardiac arrhythmias.[4] | [4] |

| Uzara extract | Human | Up to 5 days | Oral | Considered possibly safe for short-term use. | Rarely, worsened heart function, irregular heart rhythm, difficulty breathing.[16] | [16] |

Cytotoxicity

Cardiac glycosides have demonstrated cytotoxic effects against various cancer cell lines, which has spurred research into their potential as anticancer agents.[9][17] The cytotoxicity varies significantly between different cardiac glycosides and cell lines.[18]

| Compound | Cell Line | IC50 | Reference |

| Proscillaridin A | Human tumor cell lines | 6.4 - 76 nM | [19] |

| Digitoxin | Human tumor cell lines | Generally more potent than digoxin | [19] |

| Ouabain | Human tumor cell lines | Less potent than proscillaridin A and digitoxin | [19] |

| Digoxin | Human tumor cell lines | Less potent than proscillaridin A and digitoxin | [19] |

| Cardiac Glycosides from Digitalis lanata | A549, HeLa, MCF-7 | Nanomolar range | [17][20] |

Genotoxicity, Carcinogenicity, and Reproductive Toxicity

Data on the genotoxicity, carcinogenicity, and reproductive toxicity of this compound is not available. Studies on other cardiac glycosides have produced mixed results.

-